

An In-depth Technical Guide to the Physical Properties of Chlorinated Cyclopentanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Chloro-1,2-dimethylcyclopentane
Cat. No.:	B14593884

[Get Quote](#)

Introduction: The Significance of Chlorinated Cyclopentanes

Chlorinated cyclopentanes represent a class of cyclic organic compounds that, while not as ubiquitous as their acyclic or aromatic counterparts, hold significant interest in synthetic chemistry, materials science, and as model systems for understanding fundamental physicochemical principles. Their rigid, five-membered ring structure, combined with the progressive substitution of hydrogen with electronegative chlorine atoms, creates a fascinating landscape of varying polarity, molecular symmetry, and intermolecular forces. These characteristics directly govern their physical properties—such as boiling point, density, and solubility—which in turn dictate their behavior in reaction media, their environmental fate, and their suitability for specialized applications, including intermediates in pharmaceutical and agrochemical synthesis.

This guide provides a detailed exploration of the physical properties of this compound class, moving from the foundational monosubstituted chlorocyclopentane to the more complex dichlorinated isomers. We will delve into the causal relationships between molecular structure and macroscopic properties, present available quantitative data, and outline the rigorous experimental methodologies required for their determination.

Physicochemical Profile of Monochlorocyclopentane

Chlorocyclopentane (C_5H_9Cl) serves as the essential baseline for understanding this class of compounds. A single chlorine atom introduces a moderate dipole moment and a significant increase in molecular weight compared to the parent cyclopentane, elevating the strength of intermolecular forces.

Core Physical Properties

At room temperature, chlorocyclopentane is a colorless to pale yellow liquid with a distinct odor. [1] Its primary physical constants are well-documented and provide a reference point for examining the effects of further chlorination.

Property	Value	Conditions	Source(s)
Molecular Formula	C_5H_9Cl	-	[1]
Molecular Weight	104.58 g/mol	-	[2][3]
Boiling Point	114 °C	at 1 atm	[2][3]
Melting Point	-94 °C to -50 °C	at 1 atm	[2]
Density	1.005 g/mL	at 25 °C	[2][3]
Refractive Index	1.4512	at 20 °C	[2][3]
Water Solubility	760 mg/L	-	[2]

Analysis of Intermolecular Forces

The physical properties of chlorocyclopentane are a direct consequence of the interplay between two primary intermolecular forces:

- London Dispersion Forces (LDF): As with all molecules, temporary fluctuations in electron density create transient dipoles. The strength of LDF increases with molecular size and surface area. The addition of a chlorine atom significantly increases the molecular weight from cyclopentane (70.1 g/mol) to chlorocyclopentane (104.58 g/mol), leading to

substantially stronger LDF and, consequently, a much higher boiling point (114 °C vs. 49 °C for cyclopentane).

- Dipole-Dipole Interactions: The high electronegativity of the chlorine atom creates a permanent dipole in the C-Cl bond, resulting in a net molecular dipole. This allows adjacent molecules to align, creating an attractive electrostatic force that is stronger than LDF alone.

These combined forces require more thermal energy to overcome, accounting for the liquid state of chlorocyclopentane at standard conditions and its relatively high boiling point.[4]

Dichlorocyclopentanes: The Critical Impact of Isomerism

The introduction of a second chlorine atom gives rise to several constitutional and stereoisomers, each with a unique three-dimensional structure that profoundly influences its physical properties.[5] The primary constitutional isomers are 1,1-, 1,2-, and 1,3-dichlorocyclopentane. The 1,2- and 1,3-isomers also exist as stereoisomers (cis and trans).[5][6]

While comprehensive experimental data for all isomers is not readily available in a single consolidated source, we can predict trends based on molecular structure and present computed data where available.[5] Diastereomers, such as cis- and trans-1,2-dichlorocyclopentane, have different physical properties and can therefore be separated by methods like fractional distillation.[5][6]

Structural Isomers and Predicted Property Trends

Isomer	Molecular Structure	Key Structural Feature	Expected Impact on Boiling Point
1,1-Dichlorocyclopentane	Two chlorines on the same carbon (geminal).	Creates a significant local dipole. The molecule is less symmetric than cyclopentane.	Higher than chlorocyclopentane due to increased molecular weight and polarity.
cis-1,2-Dichlorocyclopentane	Chlorines on the same side of the ring.	The individual C-Cl bond dipoles have a net vector sum, resulting in a significant molecular dipole.	Expected to have a higher boiling point than the trans isomer due to stronger dipole-dipole interactions.
trans-1,2-Dichlorocyclopentane	Chlorines on opposite sides of the ring.	The individual C-Cl bond dipoles are opposed and partially cancel each other out, leading to a smaller net molecular dipole.	Expected to have a lower boiling point than the cis isomer.
cis-1,3-Dichlorocyclopentane	Chlorines on the same side of the ring.	Possesses a plane of symmetry, which can affect crystal packing and melting point. Has a net molecular dipole.	Boiling point influenced by both dipole moment and overall molecular shape.
trans-1,3-Dichlorocyclopentane	Chlorines on opposite sides of the ring.	Lacks a plane of symmetry (chiral). Bond dipoles are opposed, resulting in a smaller net molecular dipole than the cis isomer.	Expected to have a lower boiling point than its cis counterpart.

Available Data for Dichlorocyclopentane Isomers

The following table summarizes available computed data from chemical databases. It is critical to note that these are predicted values and should be used as estimates pending experimental verification.

Property	1,1-Dichloro-	cis-1,2-Dichloro-	trans-1,2-Dichloro-	cis-1,3-Dichloro-	trans-1,3-Dichloro-
Molecular Formula	C ₅ H ₈ Cl ₂				
Molecular Weight	139.02 g/mol				
Computed XLogP3-AA	2.6	2.8	2.8	2.4	2.4

(Data sourced from PubChem CID 549142, 21122245, 139749, 22213843, and 22213844)[2]
[7][8][9]

The XLogP3-AA value is a computed measure of hydrophobicity; a higher value indicates lower water solubility. The data suggests that dichlorination increases hydrophobicity compared to the parent cyclopentane.

Highly Chlorinated Cyclopentanes: Trends and Extrapolations

Experimental data for trichloro-, tetrachloro-, and higher chlorinated cyclopentanes is extremely scarce in public literature. However, we can extrapolate the trends observed with mono- and dichlorination:

- Boiling Point: Expected to increase significantly with each additional chlorine atom. This is primarily due to the large increase in molecular weight, which enhances London dispersion forces—the dominant intermolecular force for larger, less polar molecules.[4]
- Density: The density is expected to increase progressively. Replacing lighter hydrogen atoms (1.01 g/mol) with heavier chlorine atoms (35.45 g/mol) will substantially increase the mass per unit volume.

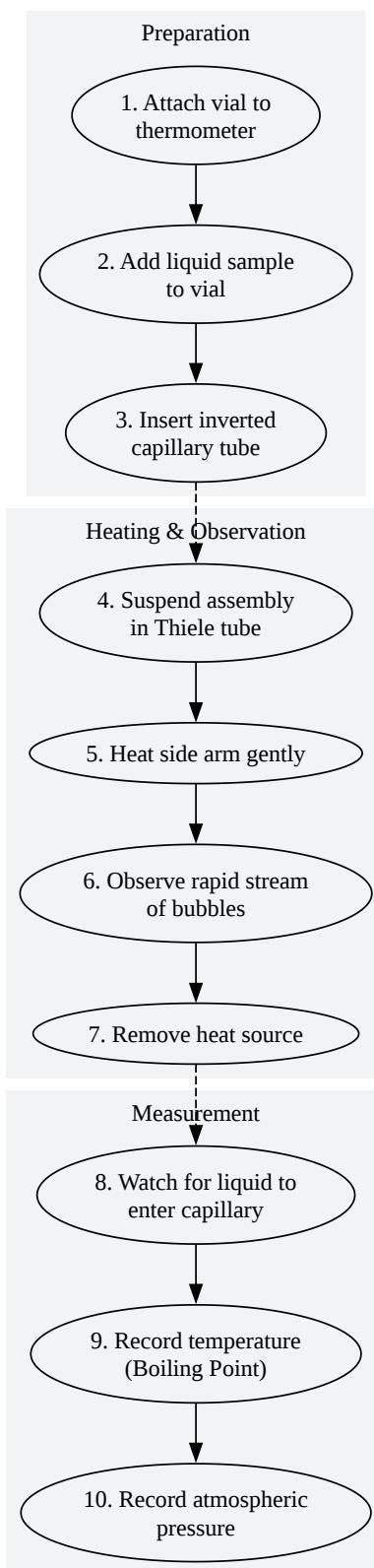
- Solubility: Water solubility will continue to decrease. The molecules become increasingly nonpolar and larger, making them less capable of interacting favorably with the hydrogen-bonded network of water.[\[10\]](#) They will, however, remain soluble in nonpolar organic solvents.

For instance, the computed molecular weight of 1,2,3,4-tetrachlorocyclopentane is 207.9 g/mol, a substantial increase from the dichlorinated isomers, which strongly suggests a much higher boiling point.[\[11\]](#)

Experimental Determination of Physical Properties

The accurate determination of physical properties is paramount for chemical identification, purity assessment, and process design. The protocols described below are self-validating systems that include provisions for calibration and precise measurement.

Protocol for Boiling Point Determination (Micro-Scale Thiele Tube Method)


This method is ideal for small sample volumes and provides high accuracy. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[\[12\]](#)

Causality: The principle relies on trapping the substance's vapor in an inverted capillary tube. As the liquid is heated, the vapor pressure inside the capillary increases, expelling the air. Upon cooling, the vapor pressure drops. The precise moment the external atmospheric pressure overcomes the internal vapor pressure, liquid is drawn back into the capillary. The temperature at this equilibrium point is the boiling point.[\[13\]](#)[\[14\]](#)

Step-by-Step Methodology:

- Apparatus Assembly:
 - Secure a small glass vial (e.g., a 10 x 75 mm test tube) to a thermometer using a small rubber band. The bottom of the vial should be aligned with the thermometer's bulb.
 - Fill the vial approximately half-full with the chlorinated cyclopentane sample (0.5-1.0 mL).

- Place a capillary tube (sealed at one end) into the vial with the open end down.[13]
- Heating:
 - Clamp the thermometer assembly so it is suspended in a Thiele tube filled with mineral oil. The sample vial should be positioned near the center of the main body of the Thiele tube.
 - Gently heat the side arm of the Thiele tube with a microburner or heat gun. The convection currents in the oil will ensure uniform heating.[14]
- Observation and Measurement:
 - As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as trapped air and then sample vapor escape.
 - Continue heating until a rapid and continuous stream of bubbles is observed, indicating the temperature is slightly above the boiling point.
 - Remove the heat source and allow the apparatus to cool slowly.
 - Closely observe the capillary tube. The boiling point is the temperature recorded the instant the bubble stream stops and the liquid is drawn up into the capillary tube.[14]
- Validation:
 - Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a boiling point correction may be necessary.
 - Repeat the determination to ensure reproducibility.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Protocol for Density Determination

Density is a fundamental property defined as mass per unit volume. For liquids, it is typically measured using a pycnometer or, more simply, by accurately measuring the mass of a precise volume delivered by a calibrated pipette.

Causality: This protocol relies on the direct, first-principles definition of density. Its accuracy is contingent on the precision of the mass balance and the volumetric glassware.

Step-by-Step Methodology:

- Equipment Preparation:
 - Use a calibrated volumetric pipette (e.g., 1.00 mL or 5.00 mL) and a tared, clean, and dry receiving vessel (e.g., a small Erlenmeyer flask).
 - Ensure the liquid sample has equilibrated to a known, constant temperature (e.g., 25.0 °C) in a water bath, as density is temperature-dependent.
- Measurement:
 - Record the mass of the empty, tared receiving vessel using an analytical balance.
 - Carefully transfer exactly the calibrated volume of the chlorinated cyclopentane into the vessel using the pipette.
 - Record the new mass of the vessel containing the liquid.
- Calculation:
 - Calculate the mass of the liquid by subtracting the mass of the empty vessel from the mass of the filled vessel.
 - Calculate the density using the formula: Density = Mass / Volume.
- Validation:

- Perform the measurement in triplicate and calculate the average density to minimize random errors.
- Ensure the temperature is recorded and reported with the density value.

Structure-Property Relationships: A Deeper Analysis

The physical properties of chlorinated cyclopentanes are governed by a logical and predictable set of molecular principles.

// Connections MW -> LDF [label="directly\nproportional"]; Polarity -> DD [label="enables"]; Shape -> LDF [label="affects surface\narea contact"]; Shape -> DD [label="affects net\ndipole vector"];

LDF -> BP [label="major determinant"]; DD -> BP [label="adds strength"]; MW -> Density [label="major determinant"]; Polarity -> Solubility [label="like dissolves\nlike"]; } }

Caption: Causality of Physical Properties.

- Effect of Chlorination Number: Increasing the number of chlorine atoms increases both molecular weight and, generally, the overall strength of London dispersion forces. This is the primary reason for the steady increase in boiling points and densities as one moves from cyclopentane to tetrachlorocyclopentane.^[4]
- Effect of Isomerism (Polarity): For isomers with the same molecular weight (e.g., dichlorocyclopentanes), the molecular dipole moment becomes a key differentiator. Cis-isomers, where the C-Cl bond dipoles are oriented on the same side of the ring, typically have a larger net molecular dipole than their trans-counterparts, where the dipoles can partially cancel.^[6] This leads to stronger dipole-dipole interactions for cis-isomers, generally resulting in higher boiling points.
- Effect of Isomerism (Packing Efficiency): Molecular symmetry can influence how efficiently molecules pack into a crystal lattice, which primarily affects the melting point. More symmetrical molecules often have higher melting points. For example, the meso compound

cis-1,2-dichlorocyclopentane, with its internal plane of symmetry, may pack more readily into a crystal lattice than its chiral trans enantiomers.[\[15\]](#)

Conclusion

The physical properties of chlorinated cyclopentanes are a textbook example of structure-function relationships in organic chemistry. While a complete experimental dataset remains elusive, particularly for higher congeners, the principles of intermolecular forces, molecular weight, and stereochemistry provide a robust framework for predicting their behavior. The addition of chlorine atoms systematically increases boiling points and densities due to rising molecular weight. Finer details, such as the boiling point differences between diastereomers, are governed by the nuanced effects of molecular polarity and symmetry. The rigorous experimental protocols outlined herein provide the necessary tools for researchers to characterize these compounds and expand our quantitative understanding of this important chemical class.

References

- ChemBK. Chlorocyclopentane - Physico-chemical Properties. [\[Link\]](#)
- PubChem - National Center for Biotechnology Inform
- PubChem - National Center for Biotechnology Inform
- CHEMISTRY 1000. Stereoisomers. [\[Link\]](#)
- PubChem - National Center for Biotechnology Inform
- PubChem - National Center for Biotechnology Information. cis-1,2-Dichlorocyclopentane. [\[Link\]](#)
- PubChem - National Center for Biotechnology Information. trans-1,3-Dichlorocyclopentane. [\[Link\]](#)
- PubChem - National Center for Biotechnology Information. Cyclopentane, tetrachloro-. [\[Link\]](#)
- Chemguide. an introduction to alkanes and cycloalkanes. [\[Link\]](#)
- IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons. [\[Link\]](#)
- Chemistry LibreTexts. 6.
- University of Calgary. Ch 2: Cycloalkanes. [\[Link\]](#)
- University of Massachusetts.
- Master Organic Chemistry.
- University of Rochester. EXPERIMENT (2)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclopentane, 1,2-dichloro-, trans- (CAS 14376-81-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. trans-1,3-Dichlorocyclopentane | C5H8Cl2 | CID 22213844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. クロロシクロペンタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. 1,2-Dichlorocyclopentane | C5H8Cl2 | CID 139749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1-Dichlorocyclopentane | C5H8Cl2 | CID 549142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-1,2-Dichlorocyclopentane | C5H8Cl2 | CID 21122245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Cyclopentane, tetrachloro- | C5H6Cl4 | CID 43086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Chlorinated Cyclopentanes]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14593884#physical-properties-of-chlorinated-cyclopentanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com